6-Methoxy-1-phenyl-2,3,4,9-tetrahydro-1H-beta-carboline is a complex organic compound belonging to the beta-carboline family, characterized by its unique bicyclic structure. The molecular formula is and it has a molecular weight of approximately 282.35 g/mol . This compound features a methoxy group at the 6-position and a phenyl group at the 1-position of the tetrahydro-beta-carboline framework. Its structure contributes to various biological activities, making it a subject of interest in medicinal chemistry.
The chemical reactivity of 6-methoxy-1-phenyl-2,3,4,9-tetrahydro-1H-beta-carboline is influenced by its functional groups. It can undergo several types of reactions:
These reactions facilitate the synthesis of derivatives that may exhibit enhanced biological properties.
6-Methoxy-1-phenyl-2,3,4,9-tetrahydro-1H-beta-carboline exhibits significant biological activities:
Several methods have been developed for the synthesis of 6-methoxy-1-phenyl-2,3,4,9-tetrahydro-1H-beta-carboline:
These methods allow for the synthesis of various derivatives with potentially enhanced activity.
The applications of 6-methoxy-1-phenyl-2,3,4,9-tetrahydro-1H-beta-carboline span several fields:
Interaction studies involving 6-methoxy-1-phenyl-2,3,4,9-tetrahydro-1H-beta-carboline have highlighted its potential effects on various biological targets:
These interactions suggest that the compound could be beneficial in treating neurological disorders.
Several compounds share structural similarities with 6-methoxy-1-phenyl-2,3,4,9-tetrahydro-1H-beta-carboline. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Type | Key Biological Activity |
|---|---|---|
| 6-Hydroxy-beta-carboline | Beta-Carboline | Antidepressant effects |
| 9-Methyl-beta-carboline | Beta-Carboline | Anticancer activity |
| 5-Methoxytryptamine | Tryptamine derivative | Neuroprotective effects |
| 2-Benzoyl-6-methoxy-beta-carboline | Modified Beta-Carboline | Acetylcholinesterase inhibition |
Uniqueness: The presence of both methoxy and phenyl groups in 6-methoxy-1-phenyl-2,3,4,9-tetrahydro-1H-beta-carboline differentiates it from other derivatives. This specific configuration contributes to its distinct biological activities and potential therapeutic applications.
The Pictet-Spengler reaction remains the cornerstone for constructing the tetrahydro-β-carboline scaffold of 6-methoxy-1-phenyl derivatives. Classical conditions employ tryptamine derivatives and aldehydes under acidic catalysis, but modern protocols have significantly enhanced efficiency. A microwave-assisted method using 5-methoxytryptamine and benzaldehyde with 2,4,6-tripropyl-1,3,5,2,4,6-trioxatriphosphinane-2,4,6-trioxide (T3P) in ethyl acetate achieved an 82% yield within 10 minutes at 110°C [1]. This approach eliminates traditional Brønsted acids, reducing side reactions and simplifying purification.
Comparative studies reveal that solvent choice critically influences cyclization kinetics. Ethyl acetate, with its moderate polarity, facilitates iminium ion formation while stabilizing intermediates [1]. In contrast, deep eutectic solvents (DESs) like choline chloride-urea mixtures enable electrochemical Pictet-Spengler reactions at ambient temperatures, achieving comparable yields without microwave assistance [2]. These green solvents act as dual catalysts and electrolytes, minimizing waste generation [2].
C1 Functionalization: The phenyl group at C1 originates from benzaldehyde in the Pictet-Spengler step, but post-cyclization modifications enable diversification. Palladium-catalyzed Suzuki-Miyaura coupling on brominated intermediates introduces aryl/heteroaryl groups, though steric hindrance at C1 necessitates tailored ligands [6]. For instance, 1-(2-naphthyl) analogues require SPhos ligands to achieve >70% coupling efficiency [6].
C6 Methoxy Group Optimization: The 6-methoxy substituent is typically introduced via 5-methoxytryptamine precursors. Halogenation at C6 using N-bromosuccinimide (NBS) followed by methoxylation via copper-mediated cross-coupling allows late-stage modification, preserving the tetrahydro ring integrity [4]. Computational studies indicate that electron-donating groups at C6 enhance planarity, influencing π-π stacking interactions in target binding [6].
Electrochemical synthesis represents a paradigm shift, particularly when using DESs as reaction media. A two-step, one-pot protocol achieves 89% yield by first forming the Schiff base at 0.8 V vs Ag/AgCl, followed by cyclization at 1.2 V [2]. This method’s scalability was demonstrated in gram-scale reactions without yield erosion [2].
Heterogeneous catalysis using manganese oxide-based composites (e.g., H3PO4·12WO3/OMS-2) enables selective oxidation of tetrahydro-β-carbolines to dihydro or fully aromatic derivatives, though over-oxidation remains a challenge [7]. These catalysts operate under mild conditions (60°C, atmospheric O2), offering an alternative to stoichiometric oxidants like DDQ [7].
Acylhydrazone formation at C1 exemplifies versatile post-synthetic modification. Condensation of hydrazide intermediates with substituted benzaldehydes yields analogues with enhanced antifungal activity [4]. For example, 1-(4-nitrobenzoyl)hydrazone derivatives exhibit MIC values of 2.1 µg/mL against Fusarium graminearum, outperforming hymexazol [4].
Selective N-methylation at the indole nitrogen employs trimethyloxonium tetrafluoroborate in dichloromethane, achieving >90% selectivity when using bulky bases like 2,6-lutidine [6]. This modification modulates lipophilicity without disrupting hydrogen-bonding networks critical for bioactivity [6].
Density-functional calculations performed on 1-phenyl β-carbolines show frontier orbital energies typical of a moderately electron-rich π-system. At the B3LYP/6-31+G* level the highest occupied molecular orbital (HOMO) lies between −5.48 and −5.70 eV, while the lowest unoccupied molecular orbital (LUMO) spans −1.52 to −1.71 eV, giving a band gap of ca. 4.0 eV [1] [2]. Substituting a methoxy group at C-6 raises the HOMO energy by ca. 0.12 eV and narrows the gap by ≈0.15 eV compared with the unsubstituted parent, reflecting the +M donor effect of the methoxy substituent [3].
Magnetic-criterion probes confirm that the indole and pyridine sub-rings maintain almost ideal aromaticity: calculated nucleus-independent chemical shift values (NICS(1) ≈ −9.8 ppm for the indole benzene ring and −8.7 ppm for the pyridine ring) are close to those of isolated benzene, indicating preserved diatropic ring currents [4]. The partially saturated C-3/C-4 bond adopts a boat-like conformation; nevertheless, conjugation across N-9 is retained, evidenced by a continuous π-electron density on the HOMO surface (Figure 1) [3].
| Parameter | Value (methoxy derivative) | Method |
|---|---|---|
| HOMO (eV) | −5.58 | B3LYP/6-31+G* TD-DFT [1] |
| LUMO (eV) | −1.63 | B3LYP/6-31+G* TD-DFT [1] |
| ΔE (eV) | 3.95 | Difference HOMO–LUMO |
| NICS(1) indole (ppm) | −9.8 | GIAO-B3LYP/6-311+G** [4] |
| NICS(1) pyridine (ppm) | −8.7 | GIAO-B3LYP/6-311+G** [4] |
Like all β-carbolines, the molecule can interconvert between a neutral lactam form (N-9 protonated) and a zwitterionic imine form in which the ring nitrogen is unprotonated while N-2 bears the proton. Coupled-cluster calculations on closely related β-carbolines show the neutral→zwitterion conversion requires 12–14 kcal mol⁻¹ in the gas phase, falling by ≈4 kcal mol⁻¹ in polar solvent [5]. The presence of the electron-donating methoxy group marginally stabilises the zwitterion, shifting the equilibrium constant (pKT) by roughly 0.2 units toward the ionic form in protic media [3].
Proton-loss tautomerism also governs excited-state behaviour: picosecond spectroscopy reveals an excited-state proton transfer (ESIPT) rate of 4 ×10⁹ s⁻¹, generating a short-lived zwitterion that decays with a 1.6 ns lifetime [6]. These equilibria underpin the compound’s solvent-dependent fluorescence (λem 388–410 nm) [1].
| Medium (25 °C) | ΔG_neutral→zwit (kcal mol⁻¹) | τ_ESIPT (ps) |
|---|---|---|
| Gas phase | 12.7 | – |
| Water (ε = 80) | 8.6 | – |
| Methanol | 9.0 | 250 [6] |
Physicochemical constants collated from experimental and in-silico repositories are summarised in Table 3.
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₈H₁₈N₂O | PubChem [7] |
| Molecular mass | 278.35 g mol⁻¹ | PubChem [7] |
| Density (calc.) | 1.195 g cm⁻³ | ChemNet [8] |
| Boiling point (pred.) | 477 °C @ 760 mm Hg | ChemNet [8] |
| LogP (XlogP3-AA) | 3.2 | ChemNet [8] |
| Aqueous solubility (25 °C, est.) | 0.8 mg L⁻¹ | EPI-Suite model [8] |
Low intrinsic solubility arises from the rigid bicyclic scaffold and a single hydrogen-bond donor. Solubility increases at pH ≤ 3 where the ring nitrogen is protonated; solutions up to 15 mM have been prepared in 0.1 M HCl [9].
Stability studies indicate the molecule resists hydrolysis across pH 2–10 at 37 °C for 48 h; less than 3% degradation was detected by HPLC [9]. Under aerobic conditions N-oxidation to the corresponding N-oxide proceeds slowly (1.4% after 24 h in phosphate buffer) [10]. Metabolic work shows the major oxidative pathway is O-demethylation to 6-hydroxy-1-phenyl-THBC, catalysed almost exclusively by cytochrome P450 2D6 (Km 0.74 µM, Vmax 3.1 pmol mg⁻¹ min⁻¹) [9].
No single-crystal X-ray structure has yet been deposited for the unsubstituted free base. Structural insight is available from closely related analogues:
| Compound (space group) | Key geometry | Relevance |
|---|---|---|
| 2-benzoyl-6-methoxy-9-methyl-1-phenyl-THBC (P2₁/n) | Half-chair conformation of the tetrahydropyridine ring; mean C–N_pyridine 1.365 Å | Confirms preferred envelope geometry for 1-phenyl substitution [11] |
| Bis(6-methoxy-1-methyl-THBC)-ZnCl₄·2H₂O (triclinic) | Zn–N distances 2.08–2.12 Å; π–π stacking 3.54 Å | Demonstrates planarity of the indole/pyridine arrays and ability to chelate metals through N-2 [12] |
These structures show the tetrahydro-ring adopts a consistent half-chair or envelope geometry that orients the phenyl substituent pseudo-axially, minimising steric clash with the C-6 methoxy group. Density-functional gas-phase optimisation of the title compound gives comparable metrics (C-N_pyridine 1.368 Å; dihedral between indole and phenyl rings 65°) [3], supporting the reliability of using these analogues to infer solid-state behaviour.
| Parameter | Experimental / Predicted Value | Reference |
|---|---|---|
| Formula | C₁₈H₁₈N₂O | PubChem [7] |
| Exact mass | 278.1426 Da | PubChem [7] |
| Density (calc.) | 1.195 g cm⁻³ | ChemNet [8] |
| Boiling point (pred.) | 477 °C | ChemNet [8] |
| LogP | 3.2 | ChemNet [8] |
| Water solubility | 0.8 mg L⁻¹ | ChemNet [8] |
| pK_a (ring N) | 7.4 ± 0.2 | Extrapolated from β-carboline series [3] |
| UV λ_max (MeOH) | 287 nm (ε 18 400 M⁻¹ cm⁻¹) | ACS Omega data [1] |
Figure 1. Calculated HOMO (isodensity 0.02 e Å⁻³) illustrating contiguous π-electron density across the indole and pyridine rings, with enhanced amplitude on the methoxy-bearing benzene segment [3].